Lipophilicity vs. Unsubstituted 5-Anilino Analog
The target compound (CAS 663958-07-4) exhibits a computed LogP of approximately 2.85 compared to a LogP of approximately 2.1 for the unsubstituted 5-anilino-3-oxo-1,2-thiazole-4-carbonitrile analog (CAS 1137-65-1), representing a ΔLogP of +0.75 units [1]. This 36% increase in calculated lipophilicity arises solely from the addition of a single meta-methyl group on the phenyl ring. The molecular weight increases correspondingly from 217.25 to 231.27 g/mol (ΔMW +14.02) [1]. Both compounds exhibit zero Lipinski Rule-of-5 violations, but the higher LogP of the target compound positions it closer to the optimal range (LogP 1–3) for oral bioavailability while potentially offering enhanced membrane permeation relative to the less lipophilic parent [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP = 2.85; MW = 231.27 g/mol (CAS 663958-07-4) |
| Comparator Or Baseline | 5-anilino-3-oxo-1,2-thiazole-4-carbonitrile (CAS 1137-65-1): LogP = 2.1; MW = 217.25 g/mol [1] |
| Quantified Difference | ΔLogP = +0.75 (36% increase); ΔMW = +14.02 g/mol (6.5% increase) |
| Conditions | Computed values (XLogP/ALogP) from chemical database entries; not experimentally determined log D at physiological pH. |
Why This Matters
For procurement decisions in drug discovery, the LogP difference of 0.75 units is substantial enough to alter membrane permeability and nonspecific protein binding, making the two compounds non-interchangeable without experimental confirmation of equivalent cellular exposure.
- [1] DrugMap / TTD. 5-phenylamino-4-cyano-3-hydroxy-isothiazole (CAS 1137-65-1). MW 217.25; XLogP 2.1; HBD 2; HBA 4; Rotatable bonds 2. https://idrblab.net/ttd/data/drug/details/D0T0VC. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
